molecular formula C18H18N2O7 B6112095 Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate

Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate

Cat. No.: B6112095
M. Wt: 374.3 g/mol
InChI Key: DHZWLTLRKMNGPF-UHFFFAOYSA-N
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Description

Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate is an organic compound with the molecular formula C18H18N2O7 It is a derivative of benzoic acid and features both nitro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate typically involves a multi-step process. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group. This is followed by the esterification of the carboxylic acid group with ethanol to form the ethyl ester. The final step involves the amidation reaction with 4-aminobenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 4-(4,5-dimethoxy-2-aminobenzamido)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4,5-dimethoxy-2-nitrobenzamido)benzoic acid.

Scientific Research Applications

Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(4,5-dimethoxy-2-aminobenzamido)benzoate: Similar structure but with an amino group instead of a nitro group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    4-(4,5-Dimethoxy-2-nitrobenzamido)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Properties

IUPAC Name

ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7/c1-4-27-18(22)11-5-7-12(8-6-11)19-17(21)13-9-15(25-2)16(26-3)10-14(13)20(23)24/h5-10H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZWLTLRKMNGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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